molecular formula C9H11Cl2F3N4 B15302129 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride

2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride

Cat. No.: B15302129
M. Wt: 303.11 g/mol
InChI Key: SOFMSDUKRKWTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride is a synthetic chemical compound that combines several distinct functional groups into a single molecule. This complex structure, which includes an imidazopyridine ring fused with a trifluoromethyl group, makes it highly interesting for both chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride typically involves several steps, starting from simple precursors

Reaction conditions: High temperatures and the use of strong bases or acids, as well as specific catalysts, are often required to achieve the desired reaction conditions.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis techniques are employed. These methods enhance reaction control, improve yield, and reduce production time. The use of automated systems ensures consistency and scalability, crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the ethanamine group.

Reduction: The imidazopyridine core can be reduced under specific conditions, although this is less common.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride and lithium aluminium hydride are often employed as reducing agents.

Substitution: Various halides and other nucleophiles can be used in substitution reactions, often requiring heat and specific solvents.

Major Products

The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield alcohol derivatives, while substitution could introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the synthesis of new materials.

Biology

Biologically, this compound can be used as a probe to study enzyme interactions due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

Industrially, this compound finds applications in the development of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins, leading to downstream effects in the cell.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine

  • 2-[2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-yl]ethan-1-amine

Highlighting Uniqueness

The unique feature of 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride is the specific positioning of the trifluoromethyl group and the imidazopyridine ring. This positioning enhances its stability and reactivity, setting it apart from similar compounds which may have different functional group arrangements or ring structures. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H11Cl2F3N4

Molecular Weight

303.11 g/mol

IUPAC Name

2-[2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C9H9F3N4.2ClH/c10-9(11,12)8-15-6-2-1-4-14-7(6)16(8)5-3-13;;/h1-2,4H,3,5,13H2;2*1H

InChI Key

SOFMSDUKRKWTLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=N2)C(F)(F)F)CCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.